2-methyl-5,7-dinitroquinazolin-4(3H)-one
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Overview
Description
2-methyl-5,7-dinitroquinazolin-4(3H)-one: is a heterocyclic organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazoline ring system, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The compound is further substituted with two nitro groups at positions 5 and 7, and a methyl group at position 2. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5,7-dinitroquinazolin-4(3H)-one typically involves the following steps:
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Nitration of 2-methylquinazolin-4(3H)-one: : The starting material, 2-methylquinazolin-4(3H)-one, is subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. This reaction introduces nitro groups at the 5 and 7 positions of the quinazoline ring.
Reaction conditions: The nitration reaction is usually carried out at a temperature range of 0-5°C to control the reaction rate and minimize side reactions.
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Purification: : The crude product obtained from the nitration reaction is purified by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-methyl-5,7-dinitroquinazolin-4(3H)-one: undergoes various chemical reactions, including:
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Reduction: : The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Major products: 2-methyl-5,7-diaminoquinazolin-4(3H)-one.
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Substitution: : The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro groups.
Major products: Substituted quinazolinones with various functional groups at positions 5 and 7.
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Oxidation: : The methyl group at position 2 can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate or chromium trioxide.
Major products: 2-carboxy-5,7-dinitroquinazolin-4(3H)-one.
Common Reagents and Conditions
Reducing agents: Hydrogen gas with a palladium catalyst, tin(II) chloride.
Nucleophiles: Amines, thiols.
Oxidizing agents: Potassium permanganate, chromium trioxide.
Scientific Research Applications
2-methyl-5,7-dinitroquinazolin-4(3H)-one: has several applications in scientific research, including:
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Medicinal Chemistry: : The compound serves as a scaffold for the development of potential therapeutic agents. Its derivatives have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
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Material Science: : The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
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Chemical Biology: : The compound is used as a probe to study enzyme mechanisms and interactions with biological macromolecules.
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Industrial Chemistry: : The compound and its derivatives are used as intermediates in the synthesis of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-methyl-5,7-dinitroquinazolin-4(3H)-one depends on its specific application. In medicinal chemistry, the compound and its derivatives may exert their effects by interacting with molecular targets such as enzymes, receptors, or DNA. The nitro groups can undergo bioreduction to form reactive intermediates that can alkylate or oxidize biological macromolecules, leading to therapeutic or toxic effects.
Comparison with Similar Compounds
2-methyl-5,7-dinitroquinazolin-4(3H)-one: can be compared with other quinazolinone derivatives, such as:
2-methylquinazolin-4(3H)-one: Lacks the nitro groups, resulting in different chemical reactivity and biological activity.
5,7-dinitroquinazolin-4(3H)-one: Lacks the methyl group at position 2, which may affect its electronic properties and reactivity.
2-methyl-6,8-dinitroquinazolin-4(3H)-one: Has nitro groups at different positions, leading to variations in chemical and biological properties.
The uniqueness of This compound
Properties
IUPAC Name |
2-methyl-5,7-dinitro-3H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O5/c1-4-10-6-2-5(12(15)16)3-7(13(17)18)8(6)9(14)11-4/h2-3H,1H3,(H,10,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJGXZNOFSWWSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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